4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride is based on a pyrimidine ring, which is present in various biomolecules such as DNA and RNA bases, amino acids, vitamins, etc . Additionally, many clinically used drugs including methotrexate and risperidone contain the pyrimidine heterocyclic scaffold as well .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Hybrid Catalysts in Pyrimidine Synthesis
Pyrimidine scaffolds, including those structurally related to 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine, are pivotal in the pharmaceutical industry due to their bioavailability and broad synthetic applications. Research by (Parmar et al., 2023) discusses the application of hybrid catalysts for the synthesis of pyrimidine scaffolds, indicating the importance of these compounds in medicinal chemistry.
Anti-inflammatory Activities of Pyrimidines
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory properties. A review by (Rashid et al., 2021) summarizes recent developments in the synthesis and study of pyrimidines' anti-inflammatory effects, suggesting potential applications in treating inflammation-related conditions.
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives are also utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for optical sensor applications. Jindal and Kaur (2021) provide an overview of pyrimidine-based optical sensors, showcasing their significance in biological and medicinal applications (Jindal & Kaur, 2021).
Pyrimidines as Anti-Alzheimer's Agents
The therapeutic potential of pyrimidine derivatives extends to neurological disorders such as Alzheimer's disease. Das et al. (2021) review the structural activity relationship of pyrimidine derivatives as anti-Alzheimer's agents, indicating their promising role in developing treatments for neurological disorders (Das et al., 2021).
Future Directions
Piperidine derivatives, including 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride, have significant potential in the field of drug discovery due to their diverse biological activities . They can be considered as privileged scaffolds in drug discovery for the treatment of various diseases . Future research may focus on exploring their potential applications in more depth.
Properties
IUPAC Name |
4,6-dimethyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-8-6-9(2)14-11(13-8)10-4-3-5-12-7-10;;/h6,10,12H,3-5,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJIFDUANFALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.